
4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 240.73 . The compound contains a pyrrolidin-2-one group attached to a 3,4-dimethylphenyl group via an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
Surfactant Chemistry and Applications
The research on pyrrolidinone-based surfactants, including derivatives similar to 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride, highlights the significant role of pyrrolidone in enhancing surfactant performance. Pyrrolidone derivatives exhibit improved water solubility, compatibility, and solvency. They are particularly interesting for their ability to interact synergistically with anionic surfactants, thanks to the electronegativity of the pyrrolidone carbonyl oxygen. This interaction leads to the formation of pseudoquaternary ammonium ions, which are stabilized by hydrophobic bonding, enhancing the surfactant's properties. Such findings suggest the potential of pyrrolidinone derivatives in industrial and academic research, focusing on applications that require surfactants with improved performance characteristics Robert B. Login, 1995.
Supramolecular Chemistry and Applications
Supramolecular capsules derived from calixpyrrole scaffolds, sharing structural similarities with pyrrolidinone derivatives, showcase the versatility of pyrrolidinone and its derivatives in constructing molecular capsules. The research emphasizes the use of calix[4]pyrroles, demonstrating how the pyrrolidone ring, when modified, can lead to the development of supramolecular structures with potential applications in drug delivery, sensing, and as molecular containers. The ability of these structures to bind selectively to substrates indicates their significance in designing new materials and devices for various scientific and technological purposes P. Ballester, 2011.
Biomedical Applications
The exploration of dipeptidyl peptidase IV (DPP IV) inhibitors for the treatment of type 2 diabetes mellitus (T2DM) includes research into pyrrolidine derivatives, such as this compound. Pyrrolidines and their derivatives play a crucial role in the development of antidiabetic drugs by inhibiting the enzyme DPP IV, which is responsible for the degradation of incretin hormones. These hormones are essential for the regulation of glucose metabolism, and their stabilization through DPP IV inhibition represents a significant therapeutic strategy for managing T2DM. The research underscores the potential of pyrrolidine derivatives in medicinal chemistry, highlighting their role in developing new treatments for diabetes and other metabolic disorders Laura Mendieta, T. Tarragó, E. Giralt, 2011.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The presence of the active azomethine pharmacophore is known to condition the biological activity of similar compounds .
Pharmacokinetics
The pyrrolidine ring, a key structural component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Result of Action
Similar compounds with an active azomethine pharmacophore have been found to exhibit various biological activities .
Action Environment
It is known that the compound can be shipped at room temperature, suggesting some degree of environmental stability .
Análisis Bioquímico
Biochemical Properties
4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain protein kinases, influencing their activity and thereby affecting downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the active sites of enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to activate certain transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . Additionally, it can impact metabolic pathways by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves interactions with the active or allosteric sites of enzymes, resulting in changes in their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and survival. At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and metabolic flux . These interactions can have significant implications for cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules within the appropriate cellular context . The subcellular distribution of the compound can also affect its stability and degradation, further influencing its biochemical effects .
Propiedades
IUPAC Name |
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12(14)15;/h3-5,10H,6-7,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUZQQJVZXQWDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Bicyclo[1.1.1]pent-1-yl)methanol](/img/structure/B1377686.png)
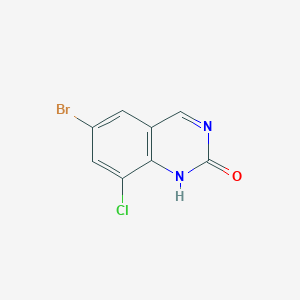
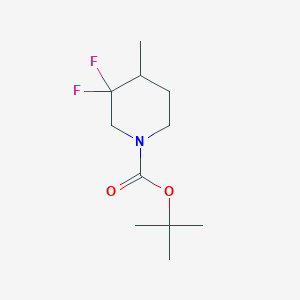
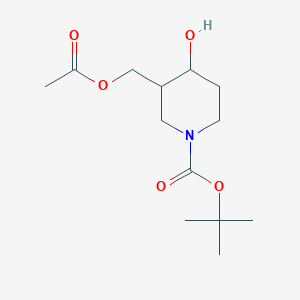
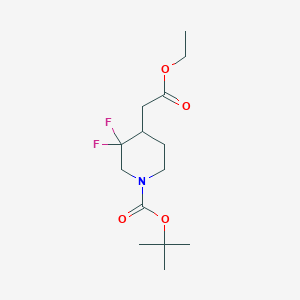

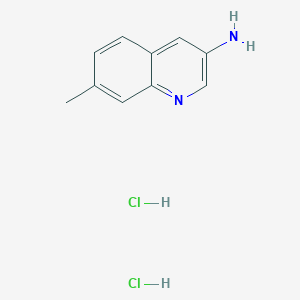

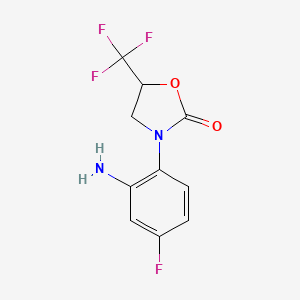

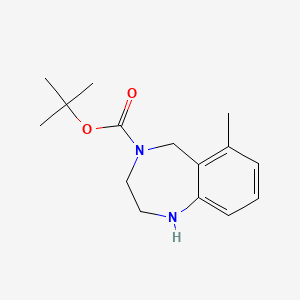
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)
![3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1377706.png)
